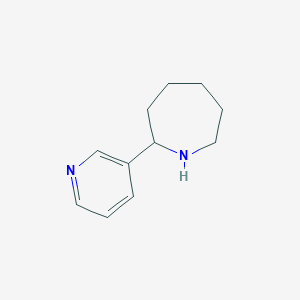

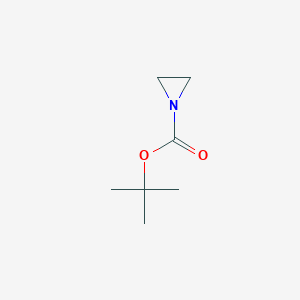

![molecular formula C5H4N4 B153557 テトラゾロ[1,5-a]ピリジン CAS No. 274-87-3](/img/structure/B153557.png)

テトラゾロ[1,5-a]ピリジン

概要

説明

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. The unique structure of tetrazolo[1,5-a]pyridine, which incorporates a tetrazole ring fused to a pyridine ring, contributes to its distinctive chemical and physical properties .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives can be achieved through different methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides under solvent-free conditions, which has been shown to yield products in good to excellent yields . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been reported using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .

Molecular Structure Analysis

The molecular structures of tetrazolo[1,5-a]pyridine derivatives have been characterized by various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray diffraction . The influence of substituents on the tetrazole-azide tautomerism has been studied using NMR, IR spectroscopy, and molecular orbital calculations, revealing how different groups affect the equilibrium constants10.

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine and its derivatives participate in a variety of chemical reactions. For instance, photolysis of tetrazolo[1,5-a]pyridine derivatives can lead to ring expansion and ring opening, yielding various intermediates and final products . The thermal decomposition of tetrazolo[1,5-a]pyridine has been studied, showing that it follows the Avrami-Erofeev reaction pattern and produces gases such as N2, C2H2, and HCN .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridine derivatives have been extensively investigated. These compounds exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . Their thermal hazard and pyrolysis mechanisms have been analyzed using techniques like TG, DSC, ARC, and TG-MS, providing insights into their safety during handling and storage . The semiconducting characteristics of tetrazolo[1,5-a]pyridine-containing π-conjugated systems have also been explored, demonstrating their potential in organic electronics .

科学的研究の応用

半導体特性

テトラゾロ[1,5-a]ピリジンを含むπ共役系は、その半導体特性について研究されている . 一連のジアリール化テトラゾロ[1,5-a]ピリジン誘導体は合成され、繰り返しバイアス条件下で安定なトランジスタ特性を示した .

光電子デバイス

テトラゾロ[1,5-a]ピリジンの光電子デバイスにおける可能性が探求されている . π共役系に電子受容ユニットを組み込むことは、そのような分子の物理的特性を調整するための重要なアプローチである .

センサー

テトラゾロ[1,5-a]ピリジン誘導体は、センサーの開発に使用されている . それらのユニークな電子特性は、さまざまな物理的および化学的変化を検出するのに適しています。

抗がん剤

研究では、テトラゾロ[1,5-a]ピリジン誘導体が、抗がん剤など、製薬分野で可能性を秘めていることが示唆されている . それらの生物学的標的に対する相互作用能力は、薬物開発のための有望な候補となっています。

共焦点顕微鏡およびイメージング用エミッター

テトラゾロ[1,5-a]ピリジン誘導体は、共焦点顕微鏡およびイメージング用エミッターとして使用されてきた . それらの発光特性は、これらの用途に理想的です。

熱安定性

テトラゾロ[1,5-a]ピリジン誘導体は、良好な熱安定性を有することがわかった . これは、高温に耐える材料が必要な用途に適しています .

Safety and Hazards

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of Tetrazolo[1,5-a]pyridine .

将来の方向性

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated Tetrazolo[1,5-a]pyridine derivatives was synthesized to investigate this potential . The research on Tetrazolo[1,5-a]pyridine is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

作用機序

Mode of Action

The mode of action of Tetrazolo[1,5-a]pyridine is primarily through its interaction with these targets. The compound’s structure allows it to bind to various receptors and enzymes, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Tetrazolo[1,5-a]pyridine affects several biochemical pathways. One significant pathway involves the decomposition of the compound, which follows the Avarami-Erofeve (A2) reaction pattern . The main decomposition products were N2, C2H2, and HCN according to experiments and theoretical calculations .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tetrazolo[1,5-a]pyridine’s action are diverse, given its potential to interact with various targets. For instance, some studies suggest that Tetrazolo[1,5-a]pyridine derivatives can exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of Tetrazolo[1,5-a]pyridine can be influenced by various environmental factors. For example, thermal stability is a crucial factor for this compound. Thermogravimetric analyses indicate that Tetrazolo[1,5-a]pyridine possesses good thermal stability .

特性

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

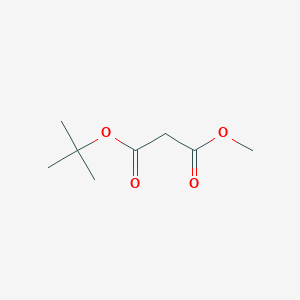

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrazolo[1,5-a]pyridine?

A1: Tetrazolo[1,5-a]pyridine has the molecular formula C5H4N4 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrazolo[1,5-a]pyridines?

A2: Various spectroscopic techniques prove valuable for characterizing these compounds, including:* NMR Spectroscopy (1H, 13C, 15N): Provides structural information, elucidates tautomeric equilibria with 2-azidopyridines, and characterizes alkylation products. [, , , , , , ]* IR Spectroscopy: Useful for identifying characteristic functional groups, analyzing tautomeric forms, and studying matrix-isolated reaction intermediates. [, , , , , , ] * UV Spectroscopy: Used to monitor reactions and identify transient species like diazacycloheptatetraenes formed during photolysis. []* Photoelectron Spectroscopy (PES): Provides information about electronic structure and ionization potentials, and helps study gas-phase reactions and equilibria. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: Detects and characterizes reactive intermediates like nitrenes and carbenes formed during photolysis and thermolysis. [, , ]

Q3: What is the significance of the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridines?

A4: Tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism significantly influences their reactivity, with different tautomers participating in distinct reaction pathways. Factors like substituents and solvent polarity can shift this equilibrium. [, , , , , , , , ]

Q4: How can tetrazolo[1,5-a]pyridines be used to synthesize 1H-1,3-diazepines?

A5: Photolysis of tetrazolo[1,5-a]pyridines or their 2-azidopyridine tautomers generates reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediates. These intermediates can be trapped by alcohols to yield 2-alkoxy-1H-1,3-diazepines. [, , , ]

Q5: Can tetrazolo[1,5-a]pyridines be used to prepare other heterocyclic compounds?

A6: Yes, they serve as versatile precursors for various heterocycles:* Pyrroles: Thermal rearrangement of specific derivatives, particularly 5-chlorotetrazolo[1,5-a]pyridines, leads to the formation of 1H- and 3H-3-cyanopyrroles. [] * Pyrazoles: Similar to pyrrole synthesis, specific tetrazolo[1,5-a]pyridine derivatives can undergo thermolysis to yield cyanopyrazoles. [] * Furazano[4,5-b]pyridine 1-oxides: Synthesized by thermolysis of appropriate 4-nitrotetrazolo[1,2-a]pyridines, likely through 2-azido-3-nitropyridine intermediates. []* Diazabicyclo[3.2.0]hepten-3-ones: Photolysis of tetrazolo[1,5-a]pyridines or 2-azidopyridines can yield these compounds, often via 2,3-dihydro-1H-1,3-diazepin-2-one intermediates. []

Q6: What are the applications of tetrazolo[1,5-a]pyridine derivatives in materials science?

A7: Incorporating tetrazolo[1,5-a]pyridine units into π-conjugated systems offers potential for tuning electronic properties. For example, bithiophene-substituted tetrazolo[1,5-a]pyridine exhibits promising semiconducting characteristics suitable for organic transistor applications. []

Q7: Are there catalytic applications for tetrazolo[1,5-a]pyridines?

A8: While not catalysts themselves, they serve as valuable building blocks. Notably, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) effectively utilizes tetrazolo[1,5-a]pyridines to prepare 1-(pyridin-2-yl)-1,2,3-triazole derivatives, often employing copper(I) acetate as a catalyst. [, ]

Q8: How is computational chemistry used to study tetrazolo[1,5-a]pyridines?

A9: Computational methods provide insights into their properties and reactivity:* Energy calculations: Ab initio calculations help determine relative stabilities of different tautomers and reaction intermediates. [, ]* Transition state analysis: Exploring reaction pathways and identifying intermediates, such as those involved in ring-contraction mechanisms of arylnitrenes. []* NMR prediction: DFT calculations, including solvent effects, accurately predict 1H, 13C, and 15N NMR chemical shifts, aiding structural elucidation and understanding alkylation regioselectivity. []

Q9: How do substituents affect the reactivity of tetrazolo[1,5-a]pyridines?

A10: Substituents significantly influence reactivity:* Electron-withdrawing groups: Can stabilize the tetrazole tautomer and influence the regioselectivity of reactions like N-alkylation. [, , ]* Halogen substituents: Their position and nature affect the tetrazole-azide equilibrium. []* Cyano groups: Introduce additional reaction pathways, enabling the formation of ketenimines alongside diazacycloheptatetraenes upon photolysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

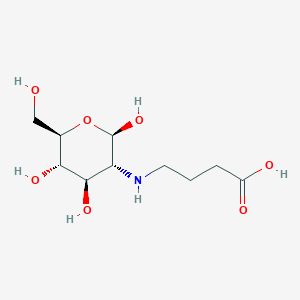

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

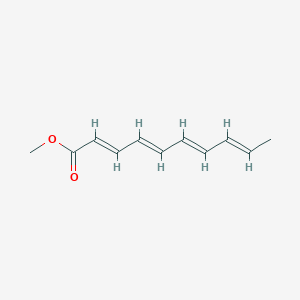

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

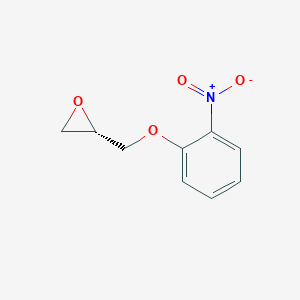

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)